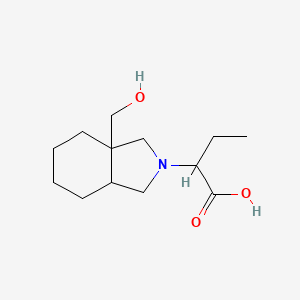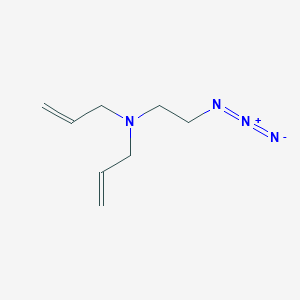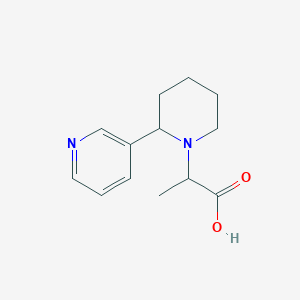![molecular formula C13H23NO3 B1478952 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2097946-61-5](/img/structure/B1478952.png)
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Vue d'ensemble
Description
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid (EMAPA) is an organic compound that has been widely studied in recent years. It is a derivative of the amino acid valine and has been found to have a variety of potential applications in scientific research.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on similar ether compounds, such as ethyl tert-butyl ether (ETBE), has focused on their biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, suggesting that compounds with ether functionalities, like the one mentioned, could also be subject to microbial breakdown under certain environmental conditions. This area of research is crucial for understanding the environmental impact of releasing such chemicals into ecosystems and for developing bioremediation strategies to mitigate pollution (Thornton et al., 2020).
Antioxidant Activity
Studies on the antioxidant capacity of compounds, including assays like the ABTS/PP decolorization assay, have been conducted to understand the antioxidant potential of various substances. Although not directly related to the specific compound , this research area highlights the potential of chemicals with certain functional groups to act as antioxidants. Investigating the antioxidant capacity of the specified compound could lead to applications in preventing oxidative stress-related damage in biological systems or materials (Ilyasov et al., 2020).
Synthesis of Sustainable Polymers
The conversion of biomass into valuable chemicals, such as furan derivatives, has been explored for sustainable polymer production. Given the functional groups present in the compound of interest, similar methodologies could be applied to synthesize novel polymers or materials from biomass-derived compounds. This research area is particularly relevant for developing environmentally friendly materials and reducing reliance on fossil fuels (Chernyshev et al., 2017).
Reactive Extraction Processes
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the importance of understanding the solubility and reactivity of compounds in different media. Research in this area can inform the development of efficient extraction and purification processes for chemicals, including those with structures similar to 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid, from complex mixtures (Djas & Henczka, 2018).
Propriétés
IUPAC Name |
2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-17-8-11-7-14(10(2)12(15)16)9-13(11)5-4-6-13/h10-11H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVOXSOPXVTSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)

![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)


![3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478882.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)
![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobutanoic acid](/img/structure/B1478886.png)
![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)
